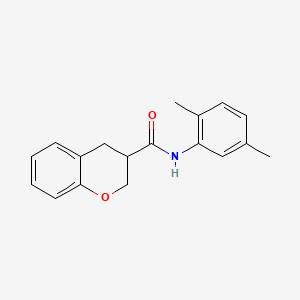

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2,5-dimethylaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its biological properties:

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Antiproliferative Effects:

Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. The underlying mechanism appears to involve apoptosis induction and modulation of cell cycle progression.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in drug development:

Targeting Specific Diseases:

Preliminary studies suggest that this compound may be effective against specific types of cancer and inflammatory diseases. Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic windows.

Drug Formulation:

Due to its unique chemical structure, this compound can be used as a lead structure for designing novel drugs that target specific biological pathways.

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

Material Science:

This compound can be utilized in the development of new materials with enhanced properties such as thermal stability and chemical resistance.

Chemical Processes:

Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethylphenyl)thiourea: Shares the 2,5-dimethylphenyl group but differs in the functional group attached to the aromatic ring.

3,4-dihydro-2H-chromene-3-carboxylic acid: The parent compound used in the synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide.

2,5-dimethylaniline: A precursor in the synthesis of the target compound.

Uniqueness

This compound stands out due to its unique combination of the 2,5-dimethylphenyl group and the chromene scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiproliferative, and other therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.3 g/mol

- CAS Number : 923824-20-8

The structure of this compound is characterized by a chromene core with a carboxamide functional group attached to a dimethylphenyl moiety, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Reactants : 2,5-dimethylaniline and 3,4-dihydro-2H-chromene-3-carboxylic acid.

- Reagents : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

- Solvent : Dimethylformamide (DMF) at room temperature.

This method allows for the efficient formation of the desired compound with high yield and purity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, it has been tested against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC₅₀ value in the micromolar range, suggesting potent anticancer activity. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner .

- Neuroprotective Potential : In another investigation focusing on neurodegenerative diseases, derivatives of chromene compounds were assessed for their ability to cross the blood-brain barrier (BBB). The findings suggested that certain derivatives could penetrate the BBB without toxicity to neuronal cells at lower concentrations .

The biological activity of this compound is believed to involve:

- Enzyme Interaction : Binding to specific enzymes or receptors that modulate signaling pathways related to cell proliferation and apoptosis.

- Cellular Process Modulation : Affecting cellular processes such as oxidative stress response and inflammatory pathways.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC₅₀ Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Gram-positive/negative bacteria | Varies | Disruption of cell membranes |

| Antiproliferative | MCF-7 (breast cancer) | Micromolar range | Induction of apoptosis |

| Neuroprotective | Neuronal cell lines | Not specified | BBB penetration without toxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a base-catalyzed condensation of 3,4-dihydro-2H-chromene-3-carboxylic acid with 2,5-dimethylaniline. Use acetic acid as a solvent and sodium acetate as a catalyst under reflux (80–100°C) for 2–4 hours . Optimization can employ factorial design (e.g., varying temperature, catalyst loading, or stoichiometry) or response surface methodology (RSM) to maximize yield and purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural identity of this compound be rigorously confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze 1H- and 13C-NMR spectra for characteristic signals (e.g., chromene protons at δ 6.5–7.5 ppm, methyl groups at δ 2.2–2.4 ppm). Use 1H-1H COSY and HSQC for connectivity validation.

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+ at m/z 308.1652) .

- X-ray Crystallography : Grow single crystals via slow evaporation (DMF/ethanol). Refine using SHELXL (R-factor < 5%) to resolve bond lengths/angles and confirm stereochemistry .

Q. What in vitro bioactivity screening strategies are recommended for initial pharmacological profiling?

- Methodology : Prioritize assays based on structural analogs (e.g., coumarin derivatives with anti-inflammatory or anticancer activity ):

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Test against COX-2 or MMP-9 via fluorometric assays.

- Dose-Response : Use IC50 values (triplicate runs, ±SEM) to quantify potency. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation under varying conditions?

- Methodology : Perform variable-temperature (VT) X-ray diffraction (100–300 K) to study thermal effects on crystal packing. Compare with DFT-optimized gas-phase structures (B3LYP/6-31G*) to identify lattice stabilization forces. Use SHELXD for phase refinement in cases of twinning or weak diffraction .

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) with analogs?

- Methodology :

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability.

- QSAR Modeling : Build a regression model (e.g., PLS or Random Forest) using descriptors like logP, polar surface area, and H-bond donors. Train on bioactivity data from analogs (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide ).

Q. How should contradictory bioactivity results across assays be analyzed?

- Methodology : Conduct meta-analysis to identify confounding variables:

- Assay Conditions : Compare buffer pH, serum content, or incubation time.

- Cellular Context : Test in isogenic cell lines (e.g., wild-type vs. p53-null).

- Orthogonal Validation : Use SPR for binding affinity or ITC for thermodynamic profiling to resolve discrepancies .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAZLQMYXAUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.